1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate
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Overview
Description
1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a complex organic compound that features a furan ring, a piperazine ring, and a phenoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate typically involves multiple steps:
Formation of the Furan-2-yl Substituted Piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-yl-piperazin-1-yl intermediate.
Introduction of the Phenoxypropanone Moiety: The intermediate is then reacted with 2-phenoxypropan-1-one under basic conditions to form the final product.
Oxalate Formation: The final step involves the reaction of the product with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenoxypropanone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Furan-2-yl)piperazin-1-yl)-2-phenoxyethanone .
- 1-(4-(2-Furoyl)piperazin-1-yl)-2-phenoxypropan-1-one .
Uniqueness
1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-2-phenoxypropan-1-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.C2H2O4/c1-15(25-16-6-3-2-4-7-16)19(23)21-11-9-20(10-12-21)14-17(22)18-8-5-13-24-18;3-1(4)2(5)6/h2-8,13,15H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYKJNNHPIDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)C2=CC=CO2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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